molecular formula C26H30ClNO2 B12460050 Decyl 8-chloro-2-phenylquinoline-4-carboxylate

Decyl 8-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B12460050
M. Wt: 424.0 g/mol
InChI Key: HTTILCOCTYNYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 8-chloro-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C26H30ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 8-chloro-2-phenylquinoline-4-carboxylate typically involves the reaction of 8-chloro-2-phenylquinoline-4-carboxylic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Decyl 8-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Decyl 8-chloro-2-phenylquinoline-4-carboxylate involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. The molecular targets include HDAC enzymes, and the pathways involved are related to the regulation of gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its decyl ester group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C26H30ClNO2

Molecular Weight

424.0 g/mol

IUPAC Name

decyl 8-chloro-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C26H30ClNO2/c1-2-3-4-5-6-7-8-12-18-30-26(29)22-19-24(20-14-10-9-11-15-20)28-25-21(22)16-13-17-23(25)27/h9-11,13-17,19H,2-8,12,18H2,1H3

InChI Key

HTTILCOCTYNYNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.